Fmoc-Sar-OPfp

Vue d'ensemble

Description

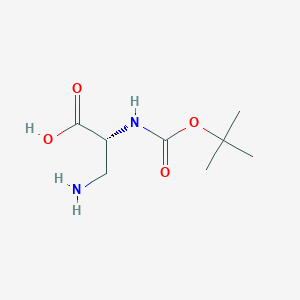

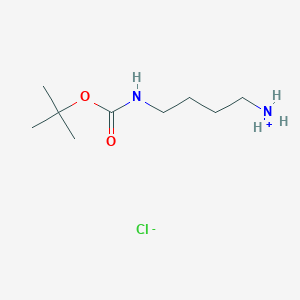

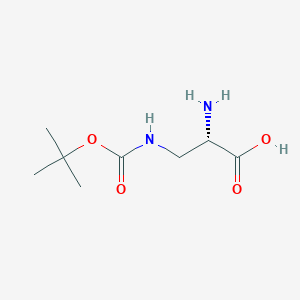

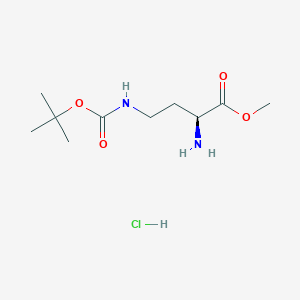

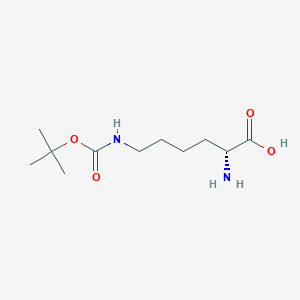

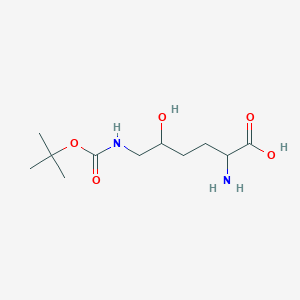

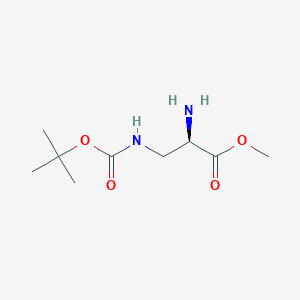

Fmoc-Sar-OPfp, also known as Fmoc-sarcosine pentafluorophenyl ester, is a derivative of the amino acid glycine . It has an empirical formula of C24H16F5NO4 and a molecular weight of 477.38 . It is typically used in peptide synthesis .

Synthesis Analysis

Fmoc-Sar-OPfp is synthesized using standard Fmoc chemistry . The Fmoc group is one of the most widely used N-protection groups in solid- and solution-phase synthesis . Despite the versatility of Fmoc, deprotection by the removal of the Fmoc group to unmask primary amines requires the use of a basic secondary amine nucleophile . This can pose challenges in sensitive molecules that bear reactive electrophilic groups .

Molecular Structure Analysis

The molecular structure of Fmoc-Sar-OPfp is characterized by the presence of a Fmoc group, which is a carbamate protective group used in peptide synthesis . The Fmoc group is resistant to many reaction conditions such as oxidation and reduction, making it suitable for multistep total synthesis of natural products .

Physical And Chemical Properties Analysis

Fmoc-Sar-OPfp is a crystalline compound with a white color . It has an assay of ≥96.0% . The compound is typically stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

“Fmoc-Sar-OPfp” is a derivative of Glycine . It’s used in the field of peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis. The Fmoc group is removed during the synthesis process, allowing the next amino acid to be added.

The specific method of application or experimental procedure is known as Solid-Phase Peptide Synthesis (SPPS) . In SPPS, an insoluble polymeric support is used for the sequential addition of side-chain protected amino acids. The resulting peptide is then cleaved from the resin, typically under acidic conditions .

-

Homologation of Alpha-Amino Acids to Beta-Amino Acids

- Summary: Fmoc-Sar-OPfp has been used in the homologation of alpha-amino acids to beta-amino acids . Homologation is a process that involves the transformation of one type of compound into another, and in this case, it involves the transformation of alpha-amino acids into beta-amino acids.

- Method: This is achieved through the two-step Arndt-Eister method . The details of this method are complex and require specialized knowledge in the field of peptide synthesis.

- Results: The use of Fmoc-Sar-OPfp in this application allows for the creation of beta-amino acids, which can have different properties and uses compared to alpha-amino acids .

-

Preparation of Positional Scanning Libraries

- Summary: Fmoc-Sar-OPfp has been used in the preparation of positional scanning libraries to determine kinase substrate specificity . Kinases are enzymes that play a crucial role in many cellular processes, and understanding their substrate specificity is important for drug discovery and development.

- Results: The use of Fmoc-Sar-OPfp in this application allows for the creation of positional scanning libraries, which can be used to determine the substrate specificity of kinases .

Safety And Hazards

When handling Fmoc-Sar-OPfp, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing . Contact with skin and eyes should be avoided, as should the formation of dust and aerosols . Use of non-sparking tools is advised, and sources of ignition should be removed .

Orientations Futures

The future directions of Fmoc-Sar-OPfp research could involve its use in the synthesis of DNA-encoded chemical libraries (DECLs) of peptides . DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of peptide chemical space . Another potential area of research could be the solvent-controlled self-assembly of Fmoc protected aliphatic single amino acids .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c1-30(10-17(31)34-23-21(28)19(26)18(25)20(27)22(23)29)24(32)33-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYXJFOLTCMMLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583336 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Sar-OPfp | |

CAS RN |

159631-29-5 | |

| Record name | Pentafluorophenyl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methylglycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.